6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride

Structural isomerism Molecular recognition HTS hit confirmation

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride (CAS 1609407-87-5) is a racemic morpholin-3-one derivative supplied as the hydrochloride salt, with the free base carrying CAS 956722-56-8. The compound bears a secondary aminomethyl substituent at the 6-position and an N-methyl group at the 4-position of the morpholin-3-one lactam ring, yielding the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
CAS No. 1609407-87-5
Cat. No. B2862583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride
CAS1609407-87-5
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63
Structural Identifiers
SMILESCN1CC(OCC1=O)CN.Cl
InChIInChI=1S/C6H12N2O2.ClH/c1-8-3-5(2-7)10-4-6(8)9;/h5H,2-4,7H2,1H3;1H
InChIKeyJMWILAJXCMIKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride (CAS 1609407-87-5): Structural Identity and Procurement Baseline


6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride (CAS 1609407-87-5) is a racemic morpholin-3-one derivative supplied as the hydrochloride salt, with the free base carrying CAS 956722-56-8 [1]. The compound bears a secondary aminomethyl substituent at the 6-position and an N-methyl group at the 4-position of the morpholin-3-one lactam ring, yielding the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol . It is catalogued as a screening compound and building block by multiple suppliers including ChemBridge (Catalog No. 4078877), Hit2Lead, Fluorochem, and ABCR, with a typical supplied purity of 95% . The morpholin-3-one scaffold is established in medicinal chemistry as a core motif in MDM2-p53 protein–protein interaction inhibitors and kinase inhibitor programs, where the ring substitution pattern critically determines target engagement, metabolic stability, and downstream optimization potential [2][3].

Why 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride Cannot Be Replaced by an In-Class Analog Without Experimental Validation


Morpholinone derivatives bearing different substitution patterns or salt forms are not functionally interchangeable despite sharing the same core heterocycle. The target compound's N4-methyl group eliminates a hydrogen bond donor (HBD) relative to the des-methyl analog 6-(aminomethyl)morpholin-3-one (CAS 793644-35-6), altering permeability and target binding profiles [1]. Its C6-aminomethyl appendage provides a protonatable primary amine handle with a computed LogD shift of approximately −4.58 at pH 5.5 to −3.30 at pH 7.4, which governs pH-dependent solubility and membrane partitioning in ways that the positional isomer 4-(2-aminoethyl)morpholin-3-one (CAS 933724-51-7) cannot replicate [2]. Furthermore, the hydrochloride salt form (MW 180.63) ensures a defined, reproducible solid-state form with validated purity (95%) from multiple suppliers, whereas sourcing the free base (MW 144.17) introduces different hygroscopicity, handling, and dissolution characteristics that directly impact assay reproducibility across screening campaigns . In the MDM2 inhibitor pharmacophore, even minor alterations to the morpholinone C6 substituent have been shown to shift biochemical IC₅₀ values by orders of magnitude (e.g., from 1.0 μM to 0.10 μM) [3]; thus, procurement of the exact ChemBridge/Hit2Lead catalogued entity is essential for hit confirmation and SAR continuity.

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride: Quantitative Differential Evidence Versus Closest Analogs


Structural Isomer Discrimination: N4-Methyl-6-aminomethyl Substitution Versus 4-Aminoacetyl Isomer

The target compound is a constitutional isomer of 2-amino-1-morpholinoethanone hydrochloride (CAS 24152-96-3), with both sharing the identical molecular formula C₆H₁₃ClN₂O₂ and molecular weight (180.63 g/mol) yet displaying fundamentally different functional group topology . In the target compound, the aminomethyl group is appended at the morpholinone C6 ring carbon and the nitrogen at position 4 carries a methyl substituent, forming a cyclic lactam (morpholin-3-one). In the 4-aminoacetyl isomer, the amino group is attached via a carbonyl linker to the morpholine nitrogen, producing an exocyclic ketone rather than a ring-embedded lactam. This topological difference alters the hydrogen bond acceptor count (3 for the target free base versus 4 for the aminoacetyl isomer) and the spatial vector of the primary amine, which is critical for fragment-based screening where the amine serves as a synthetic growth vector [1].

Structural isomerism Molecular recognition HTS hit confirmation

Lipophilicity Differentiation: LogP and LogD Profile Versus Des-methyl Analog

The N4-methyl substituent of the target compound imparts measurably different lipophilicity compared to the des-methyl analog 6-(aminomethyl)morpholin-3-one (CAS 793644-35-6). The target free base has a computed XLogP3 of −1.5 versus an estimated XLogP3 of approximately −1.9 for the des-methyl analog (based on a ΔlogP contribution of ~+0.4 for an N-methyl group on a lactam nitrogen) [1][2]. The HCl salt form (LogP = −1.45 by experimental determination, Hit2Lead) reflects the combined influence of the N-methyl group and the salt counterion . Critically, the target compound's LogD at pH 7.4 is −3.30, whereas at pH 5.5 it drops to −4.58 [3]. This ~1.28 log unit pH-dependent shift in distribution coefficient is governed by protonation of the C6-aminomethyl primary amine (estimated pKa ~9–10 for a primary alkylamine), meaning the compound becomes substantially more hydrophilic under acidic conditions—a property that directly impacts assay buffer selection, cellular permeability predictions, and solubility in physiologically relevant media.

Lipophilicity Membrane permeability Fragment library design

Salt Form Advantage: HCl Salt Defined Solid-State Identity Versus Free Base Handling Variability

The hydrochloride salt (CAS 1609407-87-5) is supplied as a defined solid with documented purity (95.0% by Fluorochem, 95% by Hit2Lead and ABCR) and established hazard classification (GHS07: H315, H319, H335) . In contrast, the free base 6-(aminomethyl)-4-methylmorpholin-3-one (CAS 956722-56-8) is described as a liquid at ambient temperature by ChemSpace, introducing metering and handling complexity for solid-dispensing automated platforms [1]. The HCl salt provides a 36.46 Da mass increment (from 144.17 to 180.63 g/mol) that must be accounted for in molarity calculations. Critically, the free base is reported as having unknown stereochemistry in its liquid state, whereas the HCl salt is confirmed as racemic solid [1]. Interconversion between salt and free base forms involves counterion exchange and potential racemization or degradation risks that are avoided by procuring the salt directly from qualified suppliers.

Salt selection Solid-state chemistry Assay reproducibility

Scaffold Context: Morpholinone Core Engineered for MDM2-p53 and Kinase Inhibitor Pharmacophores

The morpholin-3-one scaffold, of which the target compound is a minimally elaborated member, has been validated as a privileged core in two major therapeutic programs. In the MDM2-p53 protein–protein interaction field, the morpholinone core demonstrated a significant impact on both potency and metabolic stability compared to the earlier piperidinone series; within the morpholinone series, AM-8735 achieved an HTRF IC₅₀ of 0.4 nM and cellular SJSA-1 EdU IC₅₀ of 25 nM [1]. Separately, 4-(3-aminophenyl)-3-morpholinone (CAS 1082495-22-4) has been disclosed as an intermediate in the preparation of imidazothiazole-based protein kinase inhibitors for oncology indications . The target compound's C6-aminomethyl group provides a synthetic handle for further elaboration (amide coupling, reductive amination, urea formation) that is directly analogous to the growth vectors exploited in these mature programs. The N4-methyl group locks the lactam nitrogen in a tertiary amide configuration, preventing unwanted N-H-mediated metabolic oxidation or off-target hydrogen bonding that can occur with secondary amide analogs [2].

MDM2 inhibitor Kinase inhibitor Fragment-based drug discovery Morpholinone scaffold

Hydrogen Bond Donor Count and Its Impact on Permeability: Target Versus Positional Isomer

The target compound's free base has a computed hydrogen bond donor count of 1 (the primary amine –NH₂ at C6-aminomethyl), distinguishing it from the des-methyl analog 6-(aminomethyl)morpholin-3-one (HBD = 2, adding the N4-H lactam proton) and matching the positional isomer 4-(2-aminoethyl)morpholin-3-one (HBD = 1) [1]. However, relative to 4-(2-aminoethyl)morpholin-3-one, the target's aminomethyl is directly attached to the C6 ring carbon (one rotatable bond between ring and amine), whereas the comparator's aminoethyl linker places the amine two carbons from the morpholinone nitrogen (two rotatable bonds), yielding different spatial presentation of the amine nucleophile. Within the Rule-of-Three (Ro3) fragment guidelines (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the target free base (MW 144.17, XLogP3 −1.5, HBD 1, HBA 3) fully complies, whereas 4-(2-aminoethyl)morpholin-3-one (HBA 4) exceeds the HBA guideline by one unit [1][2]. This positions the target compound as a more Rule-of-Three-compliant fragment for library screening applications [2].

Hydrogen bonding Permeability Drug-likeness Fragment library

Recommended Application Scenarios for 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride Based on Differential Evidence


Fragment-Based Screening Libraries Targeting MDM2-p53 or Kinase Protein–Protein Interactions

The compound's Rule-of-Three compliance (HBD = 1, HBA = 3, MW = 144.17, XLogP3 = −1.5) qualifies it for inclusion in fragment screening collections, where its unique N4-methyl-6-aminomethyl substitution pattern avoids the excessive hydrogen bond donor count (HBD = 2) of the des-methyl analog while maintaining a single primary amine growth vector for hit elaboration [1]. The morpholin-3-one scaffold is pre-validated in MDM2-p53 inhibitor programs achieving sub-nanomolar biochemical potency (HTRF IC₅₀ = 0.4 nM for AM-8735) [2]. The solid HCl salt form ensures reliable gravimetric dispensing into 384- or 1536-well assay plates without solvent handling complexity.

Medicinal Chemistry Hit-to-Lead Elaboration Using the C6-Aminomethyl Handle

The C6 primary aminomethyl group provides a single, unambiguous synthetic growth vector for parallel library synthesis via amide coupling, reductive amination, or sulfonamide formation, enabling rapid SAR exploration. The N4-methyl substituent locks the lactam nitrogen as a tertiary amide, preventing competing reactivity at the ring nitrogen that would complicate the synthetic route in the des-methyl analog (which bears a reactive N4-H) [1]. The LogP of −1.45 and the pH-dependent LogD profile (ΔLogD = +1.28 from pH 5.5 to 7.4) provide predictable physicochemical property space for optimizing permeability and solubility during lead optimization [3].

Isomeric Specificity Control in High-Throughput Screening Hit Confirmation

When a primary screening hit is identified from a commercial library (e.g., ChemBridge), the exact catalogued entity must be reordered for confirmation. The target compound (CAS 1609407-87-5) is a constitutional isomer of 2-amino-1-morpholinoethanone hydrochloride (CAS 24152-96-3); both share C₆H₁₃ClN₂O₂ and MW 180.63 . Procuring the correct isomer requires CAS number verification and preferably orthogonal identity confirmation (e.g., by NMR or LCMS matching). The defined solid form and racemic stereochemistry specified by Hit2Lead provide additional identity anchors that the liquid free base cannot match . Failure to procure the correct isomer would invalidate all downstream SAR and could direct a medicinal chemistry program toward an irrelevant chemical series.

Computational Chemistry and In Silico Screening: Defined Protonation State for Docking

The target compound's single basic amine center (C6-aminomethyl, estimated pKa ~9–10) provides a well-defined protonation state at physiological pH, simplifying molecular docking and pharmacophore modeling relative to analogs with multiple ionizable groups. The N4-methyl group eliminates ambiguity about the lactam nitrogen's tautomeric or ionization state, which can confound docking poses for the des-methyl analog [1]. The computed topological polar surface area (tPSA = 55.6 Ų) and the pH-dependent LogD values (−4.58 at pH 5.5; −3.30 at pH 7.4) provide experimentally grounded parameters for predicting blood–brain barrier penetration and cellular uptake in silico models .

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